1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene
Overview
Description
1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7BrF4O and a molecular weight of 287.05 g/mol . This compound is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzyl bromide core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene typically involves the bromination of 2-Fluoro-5-methoxy-3-(trifluoromethyl)toluene. This reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the benzyl position . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and interactions with biological molecules. For example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in certain applications .
Comparison with Similar Compounds
1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Fluoro-3-(trifluoromethyl)benzyl bromide: This compound lacks the methoxy group, which can influence its reactivity and applications.
2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group instead of a bromide, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of fluorine, methoxy, and trifluoromethyl groups, which impart distinct chemical and physical properties that are valuable in various research and industrial applications.
Biological Activity
1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene, also known as 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide (CAS No. 1373921-05-1), is a compound of interest due to its unique molecular structure and potential biological applications. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).
- Molecular Formula : C9H7BrF4O
- Molar Mass : 287.05 g/mol
- Density : 1.589 g/cm³ (predicted)
- Boiling Point : 256.6 °C (predicted)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs, particularly those containing fluorine and trifluoromethyl groups. For instance, a series of fluoro and trifluoromethyl-substituted compounds were synthesized and tested against Staphylococcus aureus and vancomycin-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 64 µg/mL, indicating significant antibacterial activity .
Compound | MIC against S. aureus |
---|---|
Compound A | 0.25 µg/mL |
Compound B | 0.5 µg/mL |
Compound C | 1 µg/mL |
Compound D | 2 µg/mL |
The presence of trifluoromethyl groups was found to enhance the activity, suggesting that similar modifications could be beneficial for the compound under discussion.
Cytotoxicity
The cytotoxic effects of this compound were evaluated in vitro using various cell lines. Notably, compounds with MIC values below 1 µg/mL against bacterial strains also exhibited low cytotoxicity against Vero cells, leading to a selectivity index greater than 10 for several derivatives . This indicates a favorable therapeutic window for potential applications in treating infections caused by resistant bacterial strains.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds has revealed critical insights into how structural modifications influence biological activity:
- Fluorine Substitution : The incorporation of fluorine atoms generally increases lipophilicity and can enhance membrane permeability, which is crucial for antimicrobial efficacy.
- Trifluoromethyl Group : The presence of a trifluoromethyl group has been linked to improved interaction with bacterial targets, likely due to increased hydrophobic interactions .
- Bromine Atom : The bromine atom in the compound may play a role in enhancing binding affinity to biological targets through halogen bonding.
Case Studies
A recent study on similar fluorinated benzene derivatives demonstrated that modifications at the para position significantly influenced their anticancer activities against various cancer cell lines. Compounds with electron-withdrawing groups at specific positions showed enhanced cytotoxicity compared to their unsubstituted counterparts .
In another investigation involving salicylanilide derivatives, it was found that the introduction of halogen substituents led to increased antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. This suggests that the strategic placement of halogens in the structure can be pivotal for enhancing biological effects .
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-15-6-2-5(4-10)8(11)7(3-6)9(12,13)14/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISYNKJCXPMUQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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